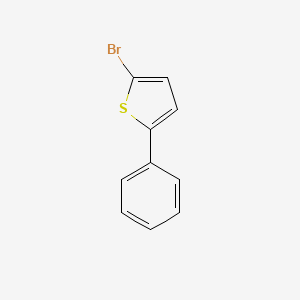

2-Bromo-5-phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCTZBRMQZWVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379981 | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29488-24-2 | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-phenylthiophene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-phenylthiophene, a heterocyclic compound of significant interest in organic synthesis and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of pharmaceuticals and advanced materials.

Compound Identification and Properties

This compound, with the CAS number 29488-24-2 , is a substituted thiophene derivative.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.[1] This structure makes it a valuable intermediate and building block in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29488-24-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₇BrS | [1][2][4] |

| Molecular Weight | 239.13 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 83 - 87 °C | [2][3][4] |

| Boiling Point | 289.2 ± 20.0 °C at 760 mmHg | [2][4] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Purity | >97.0% (GC) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Experimental Protocols

The reactivity of the bromine atom makes this compound a versatile substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[6]

A common method for synthesizing this compound is through the electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[4]

Objective: To synthesize this compound from 2-phenylthiophene.

Materials:

-

2-phenylthiophene (1.0 eq)

-

N-bromosuccinimide (NBS) (1.0 eq)

-

Chloroform (solvent)

-

Ethanol

Procedure:

-

Dissolve 2-phenylthiophene (e.g., 1.5 g, 9.4 mmol) completely in chloroform (100 mL) in a reaction flask.[4]

-

Slowly add N-bromosuccinimide (e.g., 1.7 g, 9.4 mmol) to the solution.[4]

-

Stir the reaction mixture at room temperature for approximately 30 minutes.[4]

-

Monitor the reaction for completion (e.g., by TLC).

-

Once the reaction is complete, remove the chloroform solvent by distillation under reduced pressure.[4]

-

Cool the resulting residue to 0 °C and add cold ethanol, stirring for 20 minutes to precipitate the product.[4]

-

Collect the precipitate by filtration. The solid product can be dried under a vacuum at room temperature to yield this compound.[4] This procedure has been reported to afford the product in nearly quantitative yield.[4]

Caption: Workflow for the synthesis of this compound.

This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to create more complex aryl-thiophene structures. This is a key strategy in synthesizing novel pharmaceutical compounds and organic electronic materials.[7][8]

Objective: To couple this compound with an aryl boronic acid.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃ or Potassium Phosphate, K₃PO₄) (2.0 eq)

-

Solvent system (e.g., THF/H₂O or 1,4-Dioxane/H₂O)

General Procedure:

-

To a reaction vessel, add this compound, the aryl boronic acid, the base, and the solvent mixture.[7][9]

-

Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.[7][9]

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for several hours (typically 12-24h), monitoring progress by TLC or GC-MS.[7][9]

-

After cooling to room temperature, perform an aqueous workup. Typically, the organic solvent is removed under reduced pressure, and the residue is extracted with a solvent like dichloromethane or ethyl acetate.[9]

-

The combined organic layers are washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.

-

The crude product is purified, typically by silica gel column chromatography, to yield the desired 2-aryl-5-phenylthiophene product.

Applications in Research and Drug Development

The unique electronic and structural features of this compound make it a critical precursor in several high-technology and pharmaceutical fields.

As a versatile building block, this compound is frequently used in the synthesis of a wide range of organic compounds.[1] Its derivatives have been investigated for various biological activities. For instance, novel 2-(bromomethyl)-5-aryl-thiophene derivatives synthesized via Suzuki reactions have been screened for antithrombotic and haemolytic activities.[7][8] Additionally, a thiophene derivative named BMPT (2-Bromo-5-(2-(methylthio)phenyl)thiophene) has shown selective cytotoxic effects against several cancer cell lines, including LnCap, HepG2, and Caco-2, indicating its potential in anticancer research.[10]

The thiophene ring provides excellent charge transport capabilities, while the phenyl group enhances structural rigidity.[6] This combination makes this compound an indispensable precursor for creating functional layers in Organic Light-Emitting Diodes (OLEDs).[6] The bromine atom serves as a reactive site for polymerization or coupling reactions to build the extended conjugated systems necessary for efficient light emission and charge transport in OLED devices.[6]

Caption: Logical flow of this compound as an OLED precursor.

Safety and Handling

This compound is suspected of causing genetic defects (Hazard Statement H341). Therefore, it must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[11] Recommended storage is under an inert gas at 2-8°C.[1]

-

First Aid: In case of exposure (e.g., skin contact, eye contact, inhalation, ingestion), seek immediate medical advice or attention.

Caption: Safety workflow for handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. China this compound CAS NO: 29488-24-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 29488-24-2 [m.chemicalbook.com]

- 5. 29488-24-2|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene, 2-Bromo-5-Phenyl- | Properties, Uses, Safety, Supplier & MSDS | Buy High Purity Chemicals China [chemheterocycles.com]

An In-depth Technical Guide to 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Bromo-5-phenylthiophene. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Core Chemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][2] This compound serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][3]

| Property | Value | Reference |

| CAS Number | 29488-24-2 | [1][4] |

| Molecular Formula | C₁₀H₇BrS | [1][4] |

| Molecular Weight | 239.13 g/mol | [1][4] |

| Melting Point | 83 °C | [4] |

| Boiling Point | 289 °C | [4] |

| Density | 1.490 g/cm³ | [4] |

| Flash Point | 129 °C | [4] |

| Appearance | White to light yellow powder or crystal | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in coupling reactions are presented below.

Synthesis of this compound from 2-Phenylthiophene

This protocol describes the bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[4]

-

Materials:

-

2-phenylthiophene (1.5 g, 9.4 mmol)

-

N-bromosuccinimide (1.7 g, 9.4 mmol)

-

Chloroform (100 mL)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-phenylthiophene completely in 100 mL of chloroform in a suitable reaction flask.

-

Slowly add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction, remove the chloroform by distillation under reduced pressure.

-

Add ethanol to the residue at 0 °C and stir for 20 minutes.

-

Collect the resulting precipitate by filtration.

-

Dry the filtrate under vacuum at room temperature to yield this compound. This procedure is reported to afford a quantitative yield.[4]

-

Suzuki Cross-Coupling Reaction

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create more complex molecules.[5][6][7] This is a general protocol for such a reaction.

-

Materials:

-

Procedure:

-

To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the mixture.

-

Heat the reaction mixture at 90°C and stir for 12 hours.[5]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

-

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several advanced applications.

-

OLED Materials: The thiophene ring offers excellent charge transport capabilities, while the phenyl group enhances structural rigidity.[3] The bromine atom serves as a reactive site for polymerization or coupling reactions to create extended conjugated systems essential for efficient light emission in OLEDs.[3]

-

Drug Discovery: The thiophene moiety is a common scaffold in medicinal chemistry.[8][9] this compound and its derivatives are used in the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives have been investigated for their anticancer and antithrombotic properties.[5][10] The ability to functionalize the molecule via cross-coupling reactions allows for the systematic exploration of structure-activity relationships.[5]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water.[11] Seek medical attention if symptoms persist.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thiophene, 2-Bromo-5-Phenyl- | Properties, Uses, Safety, Supplier & MSDS | Buy High Purity Chemicals China [chemheterocycles.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 29488-24-2 [m.chemicalbook.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-phenylthiophene, a crucial intermediate in the fields of organic electronics and medicinal chemistry. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates the associated chemical workflows.

Core Compound Data

This compound is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive bromine atom, makes it an ideal precursor for various cross-coupling reactions.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Weight | 239.13 g/mol |

| Molecular Formula | C₁₀H₇BrS |

| CAS Number | 29488-24-2 |

| Melting Point | 83-85 °C |

| Boiling Point | 289 °C |

| Appearance | White to light yellow powder or crystal |

Applications in Research and Development

This compound is a valuable precursor in several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): The thiophene ring provides good charge transport properties, while the phenyl group adds structural rigidity. The bromine atom allows for polymerization and coupling reactions to create the extended conjugated systems necessary for efficient light emission in OLEDs[1].

-

Drug Discovery: Thiophene derivatives are prevalent in many biologically active molecules. This compound serves as a starting material for the synthesis of novel compounds with potential therapeutic applications, including anticancer agents[2]. The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions.

-

Organic Synthesis: It is a key intermediate for forming carbon-carbon bonds through palladium-catalyzed reactions like Suzuki and Stille couplings, enabling the construction of complex organic molecules[1].

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application in common cross-coupling reactions are provided below.

Protocol 1: Synthesis of this compound via Bromination

This protocol describes the synthesis of this compound from 2-phenylthiophene using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-phenylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Aluminum foil

Procedure:

-

In a round-bottom flask, dissolve 2-phenylthiophene (1 equivalent) in chloroform or carbon tetrachloride.

-

Protect the reaction from light by wrapping the flask in aluminum foil, as the reaction can be light-sensitive.

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) to the cooled solution in portions.

-

After the addition of NBS, allow the reaction mixture to warm to room temperature and continue stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the Synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas

-

Schlenk flask or sealed tube

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 2.5 mol%).

-

Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 3: Stille Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of this compound with an organostannane reagent.

Materials:

-

This compound

-

Organostannane reagent (e.g., (Hetero)aryltributylstannane) (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Optional: Additive such as CuI or LiCl

-

Nitrogen or Argon gas

-

Schlenk flask or sealed tube

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.

-

Degas the solution by bubbling with argon for approximately 20 minutes.

-

Under a positive pressure of argon, add the palladium catalyst. If required, add the additive.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction, for example, with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and stir for an hour.

-

Filter the mixture through celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General Workflow for a Stille Cross-Coupling Reaction.

References

Synthesis of 2-Bromo-5-phenylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-phenylthiophene from 2-phenylthiophene. It includes detailed experimental protocols, characterization data, and safety information, tailored for professionals in chemical research and drug development.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and organic electronic materials. The introduction of a bromine atom onto the phenyl-substituted thiophene ring provides a reactive handle for further functionalization through various cross-coupling reactions. This guide focuses on the efficient and regioselective synthesis of this compound via electrophilic bromination.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The thiophene ring, activated by the phenyl group, is susceptible to attack by an electrophilic bromine species. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, typically proceeding with high regioselectivity for the 5-position of the 2-phenylthiophene.

The generally accepted mechanism for electrophilic bromination of thiophene involves the formation of a σ-complex (also known as an arenium ion) intermediate.[1] The phenyl group at the 2-position directs the incoming electrophile to the 5-position due to electronic and steric factors.

Reaction:

Signaling Pathway: Electrophilic Bromination Mechanism

Caption: Mechanism of electrophilic bromination of 2-phenylthiophene.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 2-Phenylthiophene | 160.24 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 177.98 | ≥98% | Sigma-Aldrich |

| Chloroform (CHCl₃) | 119.38 | Anhydrous, ≥99% | Fisher Scientific |

| Ethanol (EtOH) | 46.07 | Reagent Grade | VWR |

| Hexane | 86.18 | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | 88.11 | HPLC Grade | Fisher Scientific |

| Silica Gel | - | 230-400 mesh | Sorbent Technologies |

Synthesis Procedure

A reliable method for the synthesis involves the use of N-bromosuccinimide in chloroform at room temperature.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) in 100 mL of chloroform.

-

Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) portion-wise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.

-

Precipitation: Cool the residue to 0 °C and add 50 mL of cold ethanol. Stir the mixture for 20 minutes to induce precipitation.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Drying: Dry the solid under vacuum at room temperature to yield this compound.

Purification

The crude product can be further purified by either recrystallization or column chromatography.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The product typically has a higher Rf value than the starting material.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 83-85 °C |

| Boiling Point | 289 °C |

| Molecular Weight | 239.13 g/mol |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (m, 2H, Ar-H), ~7.3 (m, 3H, Ar-H), ~7.1 (d, 1H, Thiophene-H), ~7.0 (d, 1H, Thiophene-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~142.0, ~134.0, ~130.0, ~129.0, ~128.0, ~125.5, ~124.0, ~111.0.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Yield

The reported yield for the described protocol is high, often approaching quantitative yields. However, in a typical laboratory setting, yields after purification are expected to be in the range of 85-95%.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

| Chemical | Hazards | Safety Precautions |

| 2-Phenylthiophene | Harmful if swallowed, skin irritant, eye irritant. | Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.[2] |

| N-Bromosuccinimide (NBS) | Harmful if swallowed, causes severe skin burns and eye damage. | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. Keep away from combustible materials.[3] |

| Chloroform | Harmful if swallowed, causes skin and eye irritation, suspected carcinogen. | Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid inhalation of vapors.[4] |

| Ethanol | Highly flammable liquid and vapor. | Keep away from heat and open flames. Use in a well-ventilated area. |

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 2-phenylthiophene using N-bromosuccinimide is a straightforward and high-yielding reaction. This guide provides the necessary details for researchers to successfully perform this synthesis and purify the product for subsequent applications in drug discovery and materials science. Adherence to the experimental and safety protocols is crucial for obtaining a high-purity product and ensuring a safe laboratory environment.

References

An In-depth Technical Guide to 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenylthiophene is a substituted aromatic heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a thiophene ring functionalized with a bromine atom and a phenyl group, offers versatile reactivity for the construction of more complex molecular architectures. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and applications, with a focus on experimental details and data presentation for the scientific community.

Chemical Properties and Data

This compound is a stable organic compound with the IUPAC name This compound . It is also known by synonyms such as 5-Bromo-2-phenylthiophene. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 5-Bromo-2-phenylthiophene | |

| CAS Number | 29488-24-2 | |

| Molecular Formula | C₁₀H₇BrS | |

| Molecular Weight | 239.13 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 83 °C | [1] |

| Boiling Point | 289 °C | [1] |

| Density | 1.490 g/cm³ | [1] |

| Flash Point | 129 °C | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the thiophene and phenyl rings. The thiophene protons typically appear as doublets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiophene and phenyl rings. The carbon atom attached to the bromine will show a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum of thiophene derivatives typically exhibits characteristic bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-S stretching of the thiophene ring.[2][3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and bromine-containing fragments.[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[5]

General Procedure: [5]

-

Dissolution: Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the solvent completely by distillation under reduced pressure.

-

Purification: Add ethanol to the residue at 0 °C and stir for 20 minutes. The resulting precipitate is collected by filtration. The filtrate is then dried under vacuum at room temperature to yield this compound (2.2 g, 100% yield).

Below is a workflow diagram for the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Key Reactions: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is pivotal in synthesizing biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and organic materials.

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure based on common practices for Suzuki couplings with bromothiophene derivatives.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. Common solvent mixtures include 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals and functional organic materials. This compound serves as a key intermediate in the synthesis of derivatives with diverse biological activities and material properties.

-

Medicinal Chemistry: Substituted thiophenes are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ability to functionalize the this compound core via cross-coupling reactions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, derivatives of similar brominated thiophenes have been investigated for their antithrombotic and haemolytic activities.

-

Materials Science: The thiophene ring is an essential component of many conjugated polymers and organic semiconductors due to its electron-rich nature and rigid structure, which facilitate charge transport. This compound is utilized in the synthesis of oligothiophenes and polythiophenes. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl substituent can influence the planarity and intermolecular interactions of the resulting polymers, thereby tuning their electronic and optical properties.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide range of complex organic molecules. The detailed protocols and data presented in this guide are intended to support researchers and developers in leveraging the full potential of this important chemical intermediate in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-phenylthiophene, a key building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed data and experimental context.

Core Physical and Chemical Properties

This compound is a substituted thiophene with a phenyl group at the 5-position and a bromine atom at the 2-position of the thiophene ring. It typically appears as a white to light yellow crystalline powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrS | [2] |

| Molecular Weight | 239.13 g/mol | [2] |

| CAS Number | 29488-24-2 | [2] |

| Melting Point | 83 °C | [2] |

| Boiling Point | 289 °C | [2] |

| Density | 1.490 g/cm³ | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents. |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the protons on the thiophene and phenyl rings are expected. The thiophene protons will likely appear as doublets, with chemical shifts influenced by the bromine and phenyl substituents. The phenyl protons will exhibit characteristic aromatic signals. |

| ¹³C NMR | Carbon signals for both the thiophene and phenyl rings are anticipated. The carbon attached to the bromine will be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, and a C-Br stretching frequency are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected around m/z 238 and 240, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

This protocol describes a common method for the bromination of 2-phenylthiophene to yield this compound.[2]

Materials:

-

2-phenylthiophene

-

N-bromosuccinimide (NBS)

-

Chloroform

-

Ethanol

Procedure:

-

Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in 100 mL of chloroform.

-

Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction, remove the chloroform by distillation under reduced pressure.

-

Add ethanol to the residue at 0 °C and stir for 20 minutes.

-

Collect the resulting precipitate by filtration.

-

Dry the collected solid under vacuum at room temperature to obtain this compound.

The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[1]

Materials:

-

This compound sample

-

Capillary tube

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

The boiling point can be determined using a distillation apparatus or a micro boiling point method with a Thiele tube.[3][4]

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube, sealed at one end

-

Thiele tube with heating oil or an aluminum block heater

-

Thermometer

Procedure (Micro Method):

-

Place a small amount of the liquid this compound in a small test tube.

-

Invert a sealed capillary tube and place it in the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube or an aluminum block heater.

-

Heat the apparatus slowly and uniformly.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

The density of a solid can be determined by measuring its mass and volume.[5][6]

Materials:

-

This compound sample

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the sample is insoluble (e.g., water, if appropriate)

Procedure (Displacement Method):

-

Weigh a sample of this compound using an analytical balance to determine its mass.

-

Partially fill a graduated cylinder with a liquid in which the sample is insoluble and record the initial volume.

-

Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged.

-

Record the final volume. The difference between the final and initial volumes is the volume of the sample.

-

Calculate the density by dividing the mass of the sample by its volume.

The solubility of a compound in various solvents can be determined through simple dissolution tests.[7][8]

Materials:

-

This compound sample

-

Test tubes

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent under the tested conditions. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble, respectively.

Role in Organic Synthesis: Suzuki Coupling

This compound is a valuable building block in cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules. In a typical Suzuki coupling reaction, the carbon-bromine bond of this compound is coupled with an organoboron compound in the presence of a palladium catalyst and a base.[9][10][11]

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound CAS#: 29488-24-2 [m.chemicalbook.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. mt.com [mt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. A comprehensive risk assessment should be conducted by qualified individuals before handling 2-Bromo-5-phenylthiophene.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various organic materials, particularly for applications in organic light-emitting diodes (OLEDs).[1] Its thiophene ring offers charge transport properties, while the phenyl group adds structural rigidity.[1] The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to create more complex conjugated systems.[1] Given its utility in advanced materials synthesis, a thorough understanding of its safety and handling is paramount for researchers and professionals in the field.

Hazard Identification and Classification

Inferred GHS Classification:

Based on data from related compounds like 2-acetyl-5-bromothiophene and 2-bromo-5-nitrothiophene, the following hazards should be anticipated[3][4][5]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 29488-24-2 | [2] |

| Molecular Formula | C₁₀H₇BrS | [2] |

| Molecular Weight | 239.13 g/mol | [2] |

| Appearance | Powder to crystal | ChemicalBook |

| Boiling Point | 289 °C | ChemicalBook |

| Flash Point | 129 °C | ChemicalBook |

| Density | 1.490 g/cm³ | ChemicalBook |

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available.[2] However, data for the related compound 2-bromothiophene (CAS 1003-09-4) can provide an indication of potential toxicity.

| Route | Species | Value | Compound | Source |

| Oral LD50 | Rat | 200-240 mg/kg | 2-Bromothiophene | [6] |

| Dermal LD50 | - | 134 mg/kg | 2-Bromothiophene | [6] |

| Inhalation LC50 | - | 1.04 mg/L/4h | 2-Bromothiophene | [6] |

Given these values for a closely related compound, this compound should be handled as a substance with significant acute toxicity.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[6][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2][7]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.[7]

-

Ground all equipment when transferring to prevent static discharge.

-

For handling air-sensitive reagents, employ techniques such as using a glove box or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon).[8] Glassware should be oven-dried to remove adsorbed moisture.[9][10]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store under an inert gas (nitrogen or argon) at 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Accidental Release Measures and First Aid

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Avoid generating dust.

-

Prevent the material from entering drains or waterways.

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the search results, the following is a representative procedure for a Suzuki cross-coupling reaction involving a similar brominated thiophene derivative. This illustrates the general handling and reaction conditions for such compounds.

General Procedure for Suzuki Cross-Coupling of a Brominated Thiophene:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl boronic acid (1.1 eq), the brominated thiophene derivative (1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%).[11]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to ensure an oxygen-free environment.[12]

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane and water) and a base (e.g., K₃PO₄, 2 eq).[11]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours).[11][12] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with brine.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Visualizations

Logical Workflow for Safe Handling of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-nitrothiophene, 97% | Fisher Scientific [fishersci.ca]

- 5. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-bromo-5-phenylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromo-5-phenylthiophene and its derivatives, crucial intermediates in the development of pharmaceuticals and advanced organic materials.[1] The strategically positioned bromine atom serves as a versatile reactive handle for further functionalization, making this scaffold highly valuable in organic synthesis.[1]

Core Synthetic Strategies

The synthesis of the this compound core and its subsequent derivatization can be primarily achieved through several key methodologies:

-

Direct Bromination of 2-Phenylthiophene: A straightforward approach to the parent this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Stille, and direct C-H arylation, which are instrumental in forming the C-C bond between the thiophene and phenyl rings or for further derivatization.

This document details the experimental protocols for these methods, presents quantitative data in structured tables for comparative analysis, and provides visualizations of reaction mechanisms and workflows.

Synthesis of the Precursor: 2-Phenylthiophene

The common starting material for direct bromination is 2-phenylthiophene. A reliable method for its synthesis is the nickel-catalyzed cross-coupling of 2-bromothiophene with a Grignard reagent.

Experimental Protocol: Synthesis of 2-Phenylthiophene[2]

-

Materials:

-

bis(1,3-diphenylphosphino)propane-nickel(II) chloride (catalyst)

-

Dry diethyl ether

-

2-bromothiophene

-

Phenylmagnesium bromide (3M in diethyl ether)

-

10% Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Under a nitrogen atmosphere, stir a mixture of 0.7 g of bis(1,3-diphenylphosphino)propane-nickel(II) chloride in 200 mL of dry diethyl ether.

-

Add 40 g (0.245 mole) of 2-bromothiophene to the mixture.

-

Cool the mixture to 0°C and add 113 mL (0.328 mole) of phenylmagnesium bromide over a 20-minute period.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 16 hours.

-

Pour the reaction mixture into 500 mL of an aqueous 10% hydrochloric acid solution and shake.

-

Separate the organic layer and wash it with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Distill the residue under vacuum to yield 2-phenylthiophene (b.p. 140°C at 3 mm Hg). The product will slowly solidify upon standing.

-

Method 1: Direct Bromination of 2-Phenylthiophene

The most direct route to this compound is the electrophilic bromination of 2-phenylthiophene. This method is often preferred for its atom economy and simplicity.

Experimental Protocol: Synthesis of this compound via Bromination

-

Materials:

-

2-phenylthiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or similar inert solvent

-

-

Procedure:

-

Dissolve 2-phenylthiophene (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 to 2.1 equivalents) to the solution.[2]

-

Reflux the mixture for 4-5 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[3]

-

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound derivatives, either by forming the phenyl-thiophene bond or by functionalizing a pre-existing 2-bromo-5-substituted thiophene.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[2][4]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Materials:

-

2-bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol)

-

Aryl boronic acid (1.1 eq, 1.073 mmol)

-

Pd(PPh₃)₄ (2.5 mol%)

-

K₃PO₄ (2 eq, 1.952 mmol)

-

1,4-dioxane (2.5 mL)

-

Water (0.625 mL)

-

-

Procedure:

-

Add Pd(PPh₃)₄ to 2-bromo-5-(bromomethyl)thiophene under a nitrogen atmosphere.

-

Stir the resulting mixture for 30 minutes with the addition of 1,4-dioxane.

-

After 30 minutes, add the aryl boronic acid, K₃PO₄, and water.

-

Stir the whole mixture for 12 hours at 90°C.

-

Cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

-

| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |

| 1 | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | [2] |

| 2 | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good | [2] |

| 3 | 4-(methylthio)phenyl boronic acid | 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene | Fair | [2] |

| 4 | Phenylboronic acid | 2-bromo-2'-phenyl-5,5'-bithiophene | 51 | [5][6] |

B. Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[7] It is known for its tolerance of a wide variety of functional groups.[8]

dot

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Materials:

-

Organostannane reagent

-

Aryl halide (e.g., this compound)

-

Pd₂(dba)₃ (2 mol%)

-

P(o-tol)₃ (4 mol%)

-

Anhydrous and degassed toluene

-

-

Procedure:

-

In a fresh-dried Schlenk tube, mix the organostannane and aryl halide in freshly distilled toluene (1 mmol/10 mL).

-

Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Add anhydrous and degassed toluene via a syringe.

-

Add the catalysts Pd₂(dba)₃ and P(o-tol)₃ before sealing the reaction system.

-

Stir the reaction mixture at 90-110°C for 12-16 hours.

-

After cooling to room temperature, evaporate the solvent.

-

Isolate the products by silica column chromatography.

-

| Entry | Aryl Halide | Organostannane | Catalyst System | Yield (%) | Reference |

| 1 | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | - | [9] |

| 2 | Aryl Bromides | Organotin | Pd(PPh₃)₄-PEG 400 | - | |

| 3 | Aryl Chlorides | Organotin | Pd(OAc)₂ / Dabco | - |

C. Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, offering a more atom- and step-economical approach.

-

Materials:

-

Aryl bromide (1 mmol)

-

Thiophene (8 mmol)

-

KOAc (2 mmol)

-

Pd(OAc)₂ (0.2 mol%)

-

DMAc (5 mL)

-

-

Procedure:

-

In a reaction vessel under an argon atmosphere, dissolve the aryl bromide, thiophene, KOAc, and Pd(OAc)₂ in DMAc.

-

Stir the reaction mixture at 130°C for 20 hours.

-

Remove the solvent in vacuo.

-

Purify the crude mixture by silica-gel column chromatography.

-

| Entry | Aryl Bromide | Product | Yield (%) | Catalyst Loading (mol%) | Reference |

| 1 | 4-Bromobenzonitrile | 4-Thiophen-2-ylbenzonitrile | 80 | 0.2 | [10] |

| 2 | 4-Bromoacetophenone | 4-Thiophen-2-ylacetophenone | 82 | 0.2 | [10] |

| 3 | 4-Bromopropiophenone | 4-Thiophen-2-ylpropiophenone | 76 | 0.2 | [10] |

Overall Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of this compound derivatives.

// Nodes Thiophene [label="Thiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromothiophene [label="2-Bromothiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylthiophene [label="2-Phenylthiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoPhenylthiophene [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatives [label="Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thiophene -> Bromothiophene [label="Bromination"]; Bromothiophene -> Phenylthiophene [label="Ni-catalyzed\nCoupling"]; Phenylthiophene -> BromoPhenylthiophene [label="Direct\nBromination"]; BromoPhenylthiophene -> Derivatives [label="Cross-Coupling\n(Suzuki, Stille, etc.)"]; }``` Caption: General synthetic workflow for this compound and its derivatives.

Conclusion

The synthesis of this compound and its derivatives is a critical aspect of modern organic and medicinal chemistry. This guide has outlined the principal synthetic methodologies, from the preparation of the 2-phenylthiophene precursor to its bromination and subsequent functionalization via powerful palladium-catalyzed cross-coupling reactions. The provided experimental protocols and comparative data tables offer a valuable resource for researchers in the field, enabling the efficient and strategic synthesis of this important class of compounds. The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution patterns, and the scale of the reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Bonding of 2-Bromo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 2-Bromo-5-phenylthiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. This document details the compound's molecular structure, including bond lengths, bond angles, and dihedral angles, supported by computational modeling. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented and analyzed to provide a thorough characterization. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis and materials science. Its structure, featuring a thiophene ring substituted with a phenyl group and a bromine atom, offers a versatile scaffold for the development of novel organic electronic materials and pharmacologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the phenylthiophene core imparts desirable electronic and photophysical properties. A comprehensive understanding of the structure and bonding of this molecule is crucial for predicting its reactivity and designing new derivatives with tailored properties.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar thiophene ring linked to a phenyl ring. The bonding within this molecule is a combination of sigma (σ) bonds forming the main framework and a delocalized pi (π) system across both the thiophene and phenyl rings.

Computational Modeling

To provide a detailed understanding of the molecular geometry, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311G(d,p) level of theory. This computational approach provides optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

DOT script for the molecular structure of this compound

Bond Lengths and Angles

The calculated bond lengths and angles provide insight into the electronic structure of the molecule. The C-C bond lengths within the thiophene ring are intermediate between single and double bonds, indicative of aromatic character. The C-S bond lengths are consistent with other thiophene derivatives. The phenyl ring exhibits typical aromatic C-C bond lengths.

| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| C1-C2 | 1.378 | S1-C1-C2 | 111.5 |

| C2-C3 | 1.421 | C1-C2-C3 | 112.3 |

| C3-C4 | 1.379 | C2-C3-C4 | 112.2 |

| C4-S1 | 1.725 | C3-C4-S1 | 111.6 |

| S1-C1 | 1.724 | C4-S1-C1 | 92.4 |

| C1-Br1 | 1.875 | Br1-C1-S1 | 124.3 |

| C2-C5 | 1.465 | Br1-C1-C2 | 124.2 |

| C5-C6 | 1.401 | C1-C2-C5 | 126.8 |

| C6-C7 | 1.398 | C3-C2-C5 | 120.9 |

| C7-C8 | 1.399 | C2-C5-C6 | 121.1 |

| C8-C3 | 1.400 | C5-C6-C7 | 120.2 |

| C4-H1 | 1.083 | C6-C7-C8 | 119.8 |

| C5-H2 | 1.085 | C7-C8-C3 | 120.3 |

| C6-H3 | 1.086 | C8-C3-C2 | 121.2 |

| C7-H4 | 1.086 | H1-C4-S1 | 123.9 |

| C8-H5 | 1.085 | H2-C5-C6 | 119.4 |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.55 (d, J = 7.6 Hz, 2H) | Phenyl-H (ortho) |

| 7.38 (t, J = 7.6 Hz, 2H) | Phenyl-H (meta) |

| 7.29 (t, J = 7.3 Hz, 1H) | Phenyl-H (para) |

| 7.15 (d, J = 3.9 Hz, 1H) | Thiophene-H4 |

| 7.03 (d, J = 3.9 Hz, 1H) | Thiophene-H3 |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm-1) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1595, 1480, 1445 | C=C stretching (aromatic rings) |

| 800 | C-H out-of-plane bending (thiophene) |

| 755, 690 | C-H out-of-plane bending (phenyl) |

| 670 | C-S stretching |

| 530 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M++2 in an approximate 1:1 ratio).

Predicted Fragmentation Pattern:

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct bromination of 2-phenylthiophene.

Procedure:

-

To a solution of 2-phenylthiophene (1.60 g, 10 mmol) in 50 mL of chloroform, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white solid.

Characterization

-

Melting Point: 83-85 °C.

-

1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 7.6 Hz, 2H), 7.29 (t, J = 7.3 Hz, 1H), 7.15 (d, J = 3.9 Hz, 1H), 7.03 (d, J = 3.9 Hz, 1H).

-

13C NMR (100 MHz, CDCl3): δ 143.1, 133.8, 130.8, 129.1, 128.0, 125.8, 123.5, 111.8.

-

FTIR (KBr, cm-1): 3095, 1595, 1481, 1445, 1070, 801, 756, 691, 532.

-

MS (EI, 70 eV): m/z (%) 240 (M++2, 98), 238 (M+, 100), 159 ([M-Br]+, 45), 115 (20).

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of this compound. Through a combination of computational modeling and analysis of spectroscopic data, a comprehensive understanding of its molecular geometry and electronic properties has been established. The provided experimental protocols offer a reliable method for its synthesis and characterization, which will be valuable for researchers in the fields of organic chemistry, materials science, and drug development. The versatile nature of this compound, coupled with the detailed characterization presented herein, underscores its potential as a key building block for future innovations.

Reactivity of the C-Br Bond in 2-Bromo-5-phenylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-bromine (C-Br) bond in 2-Bromo-5-phenylthiophene serves as a versatile anchor point for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic handle is of significant interest in the fields of medicinal chemistry, materials science, and organic electronics, enabling the construction of complex molecular architectures based on the thiophene scaffold. This guide provides a comprehensive overview of the reactivity of this specific C-Br bond, detailing key transformations, experimental protocols, and quantitative data.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. The electron-rich nature of the thiophene ring facilitates the initial oxidative addition step in the catalytic cycle, a crucial activation for subsequent bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and conjugated polymer structures.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophene Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |

| 3 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good | [3] |

| 4 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair | [3] |

| 5 | p-Tolylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair | [3] |

Experimental Protocol: General Suzuki-Miyaura Coupling

A flame-dried reaction vessel is charged with this compound (1 equivalent), the desired arylboronic acid (1.1 - 1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[2] The vessel is sealed and purged with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.[2] The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is then added.[2] A degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1 ratio), is introduced via syringe.[2] The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[2]

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is an important heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of pharmaceuticals and functional materials. Its chemical reactivity is characterized by a propensity to undergo electrophilic substitution reactions, a fundamental class of transformations for the functionalization of this aromatic system. The interplay between the electron-rich thiophene ring and the attached phenyl group governs the regioselectivity and reactivity of these reactions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic substitution reactions of 2-phenylthiophene.

Core Principles of Reactivity and Regioselectivity